

Physical and chemical properties of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde

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Compound of Interest

Compound Name: 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde

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An In-Depth Technical Guide to **3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde**: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of **3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde**, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" found in numerous biologically active molecules. This document details the compound's physical and chemical properties, spectroscopic profile, and inherent reactivity. It serves as a critical resource for researchers, chemists, and drug development professionals, offering insights into its synthetic utility as a versatile building block, particularly in the development of novel therapeutic agents.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that constitutes the core structure of many commercially available drugs and clinical candidates. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal scaffold for designing molecules that target a wide range of biological entities. Derivatives have

demonstrated diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1][2][3].

3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde is a strategically functionalized derivative designed for maximum synthetic versatility. The molecule possesses two key reactive handles:

- A Bromine Atom at the C-3 Position: This site is highly amenable to modern cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, alkyl, and other diverse substituents.
- A Carbaldehyde Group at the C-6 Position: This electrophilic center is a classic functional group for a vast array of chemical transformations, including nucleophilic additions, reductive aminations, and condensations.

This dual functionality makes the compound an invaluable intermediate, enabling the rapid generation of molecular libraries for high-throughput screening and structure-activity relationship (SAR) studies[4][5].

Physicochemical and Computed Properties

The fundamental properties of **3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde** are summarized below. While experimental data for this specific isomer is not widely published, the following table includes data for the closely related isomer, 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, and other computed values to provide a reliable profile.

Property	Value	Source
IUPAC Name	3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde	-
Molecular Formula	C ₈ H ₅ BrN ₂ O	[6]
Molecular Weight	225.04 g/mol	[6]
Monoisotopic Mass	223.95853 Da	[6]
CAS Number	944825-33-8 (for this specific isomer)	-
Appearance	Expected to be a solid (e.g., yellow powder)	[7]
Topological Polar Surface Area (TPSA)	34.4 Å ²	[6]
XLogP3 (Computed)	2.2	[6]
Hydrogen Bond Donor Count	0	[6]
Hydrogen Bond Acceptor Count	2	[6]
Rotatable Bond Count	1	[6]

Note: Some properties are based on the isomeric compound 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 885276-09-5) due to data availability.

Spectroscopic Profile: Characterization and Analysis

Spectroscopic analysis is fundamental to confirming the identity and purity of **3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde**. Below is a guide to the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is the most direct method for structural confirmation.

Key expected signals include:

- Aldehydic Proton (-CHO): A distinct singlet in the downfield region, typically between δ 9.8 and 10.1 ppm.
- Imidazo[1,2-a]pyridine Ring Protons: The aromatic protons on the fused ring system will appear as multiplets or distinct doublets and singlets between δ 7.0 and 9.5 ppm. The specific coupling patterns and chemical shifts are sensitive to the substitution pattern. For instance, the proton at the C-5 position, adjacent to the electron-donating nitrogen, is often the most deshielded.

• ^{13}C NMR: The carbon spectrum provides information on the carbon framework.

- Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 179-185 ppm.[8]
- Aromatic and Heterocyclic Carbons: Multiple signals between δ 110 and 160 ppm. The carbon atom bearing the bromine (C-3) will have its chemical shift influenced by the halogen's inductive effect.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

- Carbonyl Stretch (C=O): A strong, sharp absorption band is expected in the region of 1660-1700 cm^{-1} . The conjugation with the aromatic ring system typically lowers the frequency compared to a simple aliphatic aldehyde.
- Aromatic C-H Stretch: Signals appearing just above 3000 cm^{-1} .
- C=C and C=N Stretches: Multiple bands in the 1450-1650 cm^{-1} fingerprint region, characteristic of the fused aromatic system.

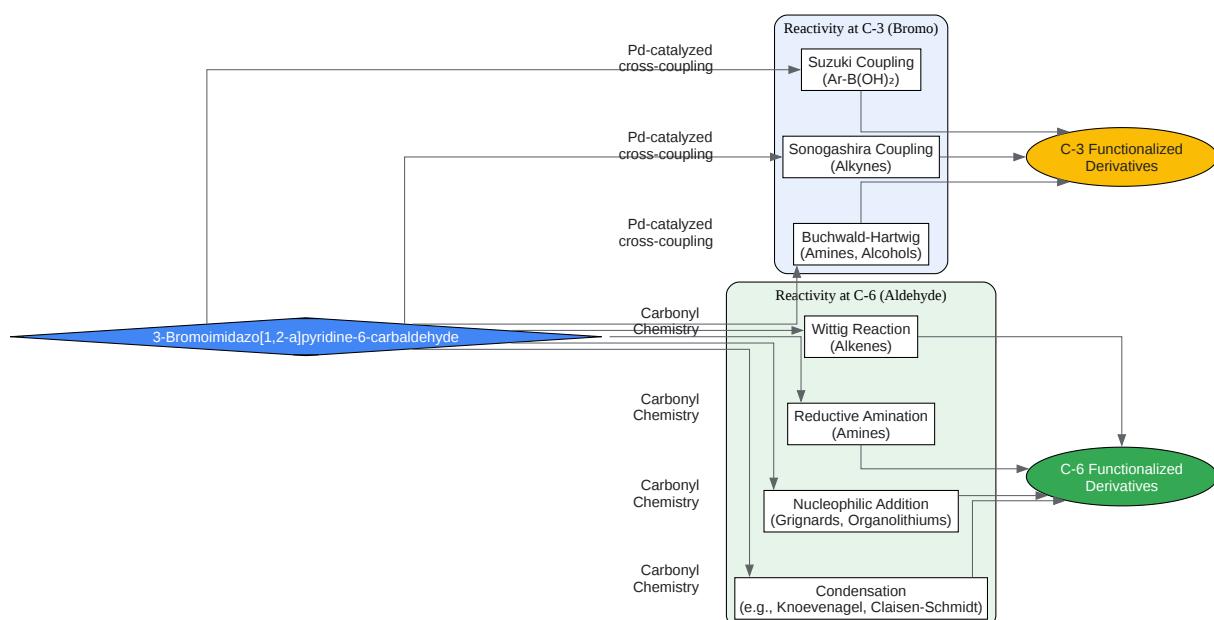
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

- Molecular Ion Peak (M^+): The spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br are in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 224 and 226.
- Fragmentation: Common fragmentation patterns may include the loss of the formyl radical (-CHO) or the bromine atom.

Chemical Properties and Synthetic Reactivity

The synthetic utility of **3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde** stems from its two orthogonal reactive sites, which can be addressed selectively or in sequence to build molecular complexity.[\[4\]](#)

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Caption: Dual reactivity of the title compound.

Reactions at the Bromine (C-3)

The bromine atom on the electron-rich imidazo[1,2-a]pyridine ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This is the primary strategy for introducing carbon-carbon and carbon-heteroatom bonds at this position.

- Suzuki Coupling: Reaction with boronic acids or esters to form biaryl or vinyl structures.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
- Buchwald-Hartwig Amination: Reaction with amines or alcohols to form C-N or C-O bonds, respectively.
- Heck Coupling: Reaction with alkenes.

Reactions at the Carbaldehyde (C-6)

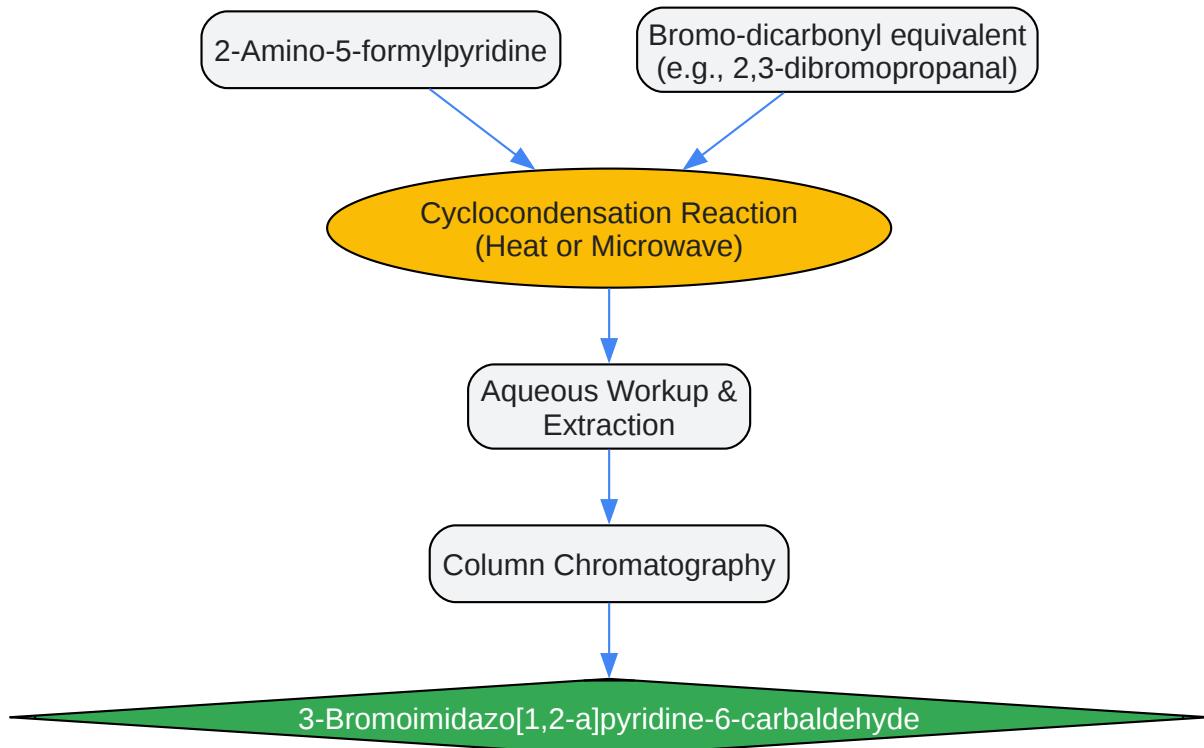
The aldehyde group is a versatile electrophile.

- Nucleophilic Addition: Reacts with Grignard reagents or organolithiums to form secondary alcohols, which can be further oxidized or modified.
- Reductive Amination: A two-step or one-pot reaction with a primary or secondary amine, followed by reduction (e.g., with NaBH_3CN), to form new amine derivatives. This is a cornerstone of medicinal chemistry for library synthesis.
- Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
- Condensation Reactions: Undergoes base-catalyzed condensation with active methylene compounds (e.g., malonates in the Knoevenagel condensation) or ketones (Claisen-Schmidt condensation) to form α,β -unsaturated systems.^[9]

Synthesis and Manufacturing

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the condensation of a 2-aminopyridine with an α -halocarbonyl compound. For **3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde**, a plausible synthetic route involves the reaction of 2-amino-5-formylpyridine with a suitable three-carbon, bromine-containing building block under cyclization conditions.

Efficient, one-pot, and microwave-assisted syntheses have been developed for this class of compounds to improve yields and reduce reaction times.[7][10]



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Caption: General synthetic workflow.

Applications in Research and Drug Development

This compound is primarily used as a versatile intermediate in the synthesis of more complex molecules for biological evaluation.

- **Anticancer Research:** The imidazo[1,2-a]pyridine scaffold is present in molecules designed to target various cancer-related pathways. This building block allows for the systematic modification of substituents at the C-3 and C-6 positions to optimize potency and selectivity against cancer cell lines.[1]

- Antimicrobial Agents: Derivatives have been explored for their potential as antibacterial and antifungal agents.^[4] The ability to generate diverse libraries from this starting material is crucial for discovering new leads against resistant microbial strains.^[9]
- Biochemical Probes: It can be used to synthesize specific molecules for biochemical assays, such as kinase inhibitors or fluorescent probes, by attaching appropriate functional groups.
^[11]

Experimental Protocol: NMR Sample Preparation and Analysis

This protocol outlines a self-validating system for the characterization of **3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde** using ¹H NMR.

Objective: To obtain a high-resolution ¹H NMR spectrum to confirm the structural identity and assess the purity of the compound.

Materials:

- **3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde** sample (5-10 mg)
- Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
- NMR tube (5 mm, high precision)
- Pasteur pipette
- Vortex mixer

Procedure:

- Sample Weighing: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as imidazopyridines often show good solubility). The choice of solvent is critical; if the compound is not fully soluble, the spectrum will be of poor quality.

- **Dissolution:** Gently vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is required.
- **Transfer to NMR Tube:** Using a clean Pasteur pipette, transfer the solution into the NMR tube.
- **Instrument Setup:**
 - Insert the tube into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity. This is validated by a sharp, symmetrical solvent peak.
- **Spectrum Acquisition:**
 - Acquire a standard ^1H NMR spectrum (e.g., 16-32 scans).
 - Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
- **Data Processing and Validation:**
 - Apply Fourier transformation, phase correction, and baseline correction to the raw data.
 - **Validation Check 1 (Internal Standard):** Reference the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
 - **Validation Check 2 (Signal Identification):**
 - Confirm the presence of the aldehyde singlet between δ 9.8-10.1 ppm. Its integration should correspond to 1 proton.
 - Identify the aromatic protons in the δ 7.0-9.5 ppm region. The integration of this region should sum to the expected number of protons on the ring system.
 - Check for any unexpected signals, which may indicate impurities. The relative integration of impurity peaks allows for a semi-quantitative assessment of purity.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed. While a specific Safety Data Sheet (SDS) for this exact isomer is not readily available, data from analogous compounds provide general guidance.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[\[12\]](#)
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[\[12\]](#)[\[13\]](#)
- Fire Safety: The compound is expected to be combustible. Keep away from heat, sparks, and open flames.[\[14\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) and refrigeration is recommended to prevent degradation of the aldehyde functionality.[\[12\]](#)[\[15\]](#)
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water.[\[13\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes.[\[13\]](#)
 - Ingestion: Wash out mouth with water and seek immediate medical attention.[\[12\]](#)

Conclusion

3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its dual reactive sites at the C-3 and C-6 positions provide chemists with a powerful platform for creating diverse molecular architectures. The well-defined reactivity, combined with the biological relevance of the imidazo[1,2-a]pyridine scaffold, ensures that this compound will remain a critical building block in the ongoing quest for novel and effective therapeutic agents.

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